Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-6(10(11,12)13)7(14-4-5)9(16)18-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEVKRYZDQEQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate typically involves the esterification of 3-(trifluoromethyl)pyridine-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(trifluoromethyl)pyridine-2,5-dicarboxylic acid, while reduction may produce the corresponding diol .
Scientific Research Applications
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, biochemical, and functional differences between dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate and related pyridine dicarboxylate derivatives.
Table 1: Comparative Analysis of Pyridine Dicarboxylate Derivatives
Key Findings:
Structural Influence on Enzyme Inhibition :
- Pyridine-2,5-dicarboxylates exhibit variable inhibitory effects on prolyl-4-hydroxylases (P4Hs), which regulate collagen biosynthesis and hypoxia-inducible factor (HIF) degradation. The position of carboxylate groups significantly impacts potency:
- Pyridine-2,4-dicarboxylate shows 4–7× greater inhibition (lower IC₅₀) than pyridine-2,5-dicarboxylate against human collagen P4Hs.
- In Arabidopsis thaliana P4H-2, both analogs exhibit 5–100× higher Ki values compared to human P4Hs, suggesting species-specific binding interactions.
- The trifluoromethyl group in this compound may enhance binding affinity to hydrophobic enzyme pockets, though experimental validation is needed.
Biological Activity in Drug Development: Dihydropyridine dicarboxylates (e.g., compound 4c in ) demonstrate exceptional antitubercular activity (MIC = 0.02 µg/mL), surpassing first-line drugs like isoniazid.
Spectroscopic and Synthetic Considerations: Dimethyl pyridine-2,5-dicarboxylate (CAS 881-86-7) has been analyzed via NMR spectroscopy, revealing proton coupling patterns (e.g., 4-bond coupling between protons 2 and 6). The trifluoromethyl analog may exhibit distinct spectral features due to fluorine’s electronegativity and spin-½ nucleus. Synthesis routes for pyridine dicarboxylates often involve esterification or cyclization reactions, as seen in the preparation of thienopyridine dicarboxylates.
Biological Activity
Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with trifluoromethyl and two ester groups. The synthesis typically involves the reaction of 3-trifluoromethylisonicotinic acid with dimethyl carbonate under specific conditions to yield the desired ester.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its role as an inhibitor of specific enzymes and receptors.
1. Inhibition of 2-Oxoglutarate Oxygenases
Recent studies have demonstrated that fluorinated derivatives of pyridine-2,4-dicarboxylate exhibit potent inhibition against human 2-oxoglutarate (2OG) oxygenases, which are critical in various metabolic pathways. The inhibition selectivity profile was assessed using mass spectrometry-based assays, revealing that this compound could effectively inhibit aspartate/asparagine-β-hydroxylase (AspH) and other related enzymes .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 1 | 17.9 | JMJD5 |
| 2 | 4.5 | AspH |
| 3 | >50 | KDM4E |
2. Anticancer Properties
The compound has also been investigated for its potential anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines by modulating key signaling pathways associated with cell growth and apoptosis. For instance, studies indicated that the compound activates protein kinase C (PKC) pathways, which are known to regulate cell survival and proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for various oxygenases, impacting metabolic processes and potentially leading to altered cellular functions.
- PKC Activation : By interacting with PKC isoforms, the compound may induce downstream signaling that influences gene expression and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on JMJD5 Inhibition : A recent investigation revealed that this compound inhibits JMJD5 with moderate potency (IC50 ~17.9 μM), suggesting its role in regulating histone modifications and potentially influencing gene expression .
- AspH Selectivity : The selectivity for AspH over other enzymes was notable, with a threefold increase in inhibition efficiency compared to other tested compounds .
Q & A
Basic: What synthetic methodologies are effective for preparing Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via a Hantzsch-type condensation reaction. A common approach involves reacting a trifluoromethyl-substituted aldehyde with methyl acetoacetate and ammonium acetate under reflux in ethanol or methanol. For purity validation:
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and ester group integrity. For example, trifluoromethyl groups show distinct signals near -60 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) to match calculated and observed values (e.g., [M+H] at 308.07 g/mol).
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for mechanistic studies) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification : Review Safety Data Sheets (SDS) for analogous dihydropyridine dicarboxylates, which indicate potential irritancy (skin/eyes) and flammability due to ester groups .
- Handling Protocols : Use fume hoods for synthesis/purification, nitrile gloves, and flame-resistant lab coats.
- Storage : Store under inert gas (argon) at -20°C to prevent oxidation of the dihydropyridine ring .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in derivatives of this compound?
Methodological Answer:
- Factorial Design : Employ a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, increasing ethanol/water ratios may enhance cyclization efficiency .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., enamine formation vs. cyclization) .
- Computational Screening : Use DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on transition states and guide solvent/catalyst selection .
Advanced: How can contradictory reactivity data in trifluoromethyl-substituted dihydropyridines be resolved?
Methodological Answer:
- Mechanistic Probes : Isotopic labeling (e.g., - or -labeled reagents) to trace electron-withdrawing effects of the CF group on ring oxidation pathways .
- Cross-Validation : Compare experimental results (e.g., Hammett plots) with DFT-derived substituent constants (σ or σ) to reconcile electronic vs. steric influences .
- Controlled Atmosphere Studies : Conduct reactions under O-free vs. aerobic conditions to assess oxidative degradation pathways .
Advanced: What analytical strategies address challenges in separating stereoisomers or tautomers of this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IC columns with hexane/isopropanol mobile phases to resolve enantiomers (if asymmetric synthesis is attempted) .
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–80°C in DMSO-d) to detect tautomeric equilibria (e.g., 1,4-dihydropyridine ↔ pyridine interconversion) .
- X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .
Basic: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–80°C. Monitor degradation via:
- Accelerated Stability Testing : Use Q (Arrhenius) model to extrapolate shelf life from high-temperature data .
Advanced: What computational and experimental approaches are synergistic for studying substituent effects on bioactivity?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Mulliken charges (derived from Gaussian calculations) to predict binding affinity to biological targets .
- Crystallographic Studies : Resolve ligand-protein co-crystals (e.g., with calcium channels) to validate docking simulations (AutoDock Vina) .
- In Vitro Assays : Pair MD simulations (NAMD/GROMACS) with patch-clamp electrophysiology to correlate CF positioning with ion channel modulation .
Basic: What are the best practices for characterizing this compound’s solid-state properties?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T ~200–250°C for similar esters) .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm crystallinity and polymorphic purity .
- DSC : Identify melting points and phase transitions (e.g., glass transition in amorphous forms) .
Advanced: How can researchers design robust synthetic routes to avoid byproducts like regioisomeric pyridine derivatives?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (5–10 min vs. hours) to minimize side reactions (e.g., over-oxidation) .
- In-Situ Monitoring : Use ReactIR to detect intermediates (e.g., enamine or diketone) and adjust stoichiometry/reactant addition rates .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups in precursors) to direct cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
